

Synthesis of Jacobsen's Catalyst: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: Cyclohexanediamine

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Application Note: Jacobsen's catalyst, a manganese-salen complex, is a cornerstone of asymmetric catalysis, renowned for its efficacy in the enantioselective epoxidation of unfunctionalized alkenes. This document provides a comprehensive protocol for the synthesis of Jacobsen's catalyst, starting from the resolution of trans-1,2-diaminocyclohexane. The procedures outlined are intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this versatile catalyst.

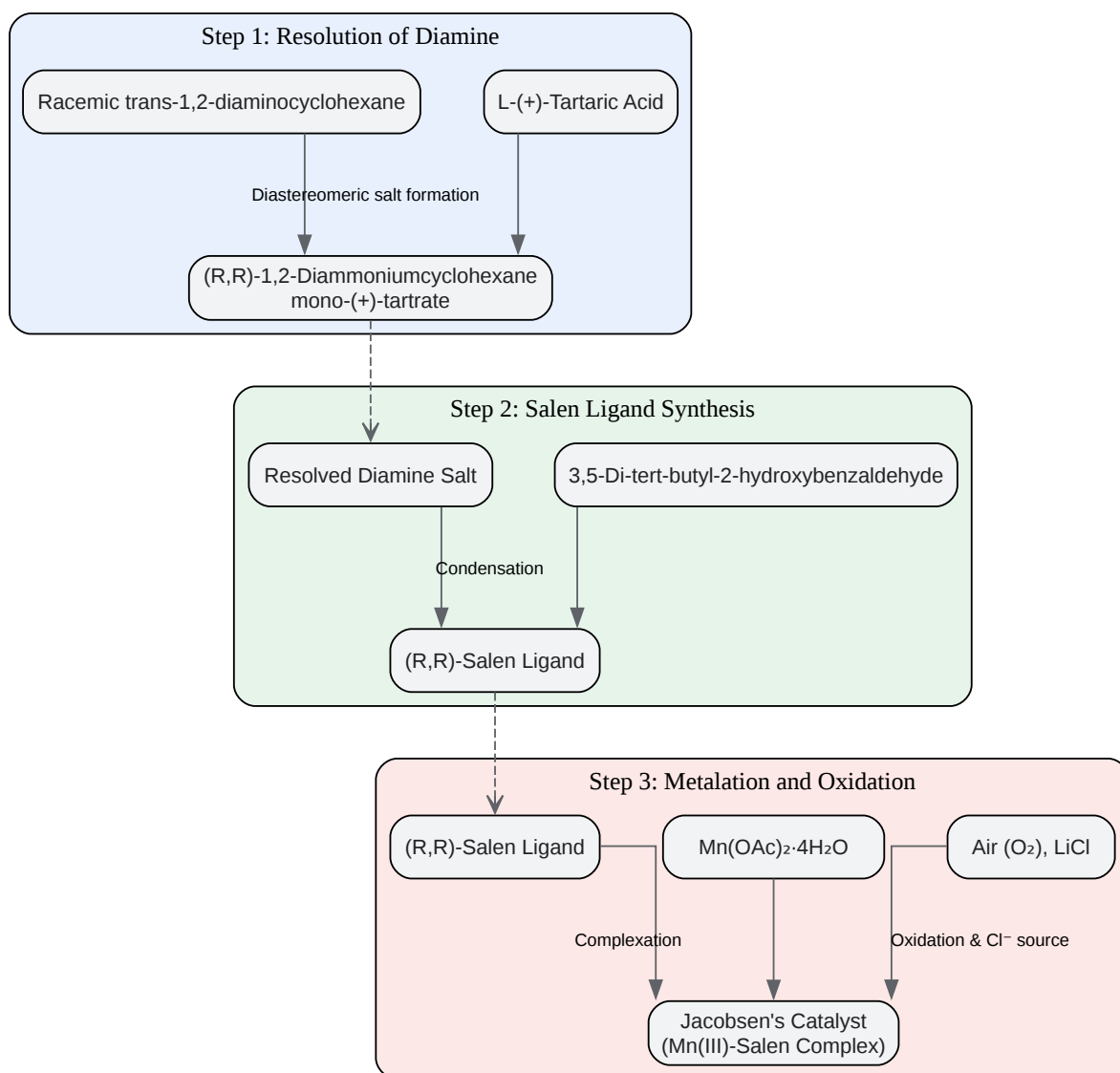
Data Presentation

The synthesis of Jacobsen's catalyst is a multi-step process. The following table summarizes the typical yields and key physical data for the intermediates and the final product.

Step	Compound Name	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Melting Point (°C)
1	(R,R)-1,2-Diammonium cyclohexane mono-(+)-tartrate	C ₁₀ H ₂₀ N ₂ O ₆	264.28	80-83%	284-286 (decomposes)
2	(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylide ne)-1,2-cyclohexaned iamine (Salen Ligand)	C ₃₆ H ₅₄ N ₂ O ₂	546.83	95-98%	210-212
3	[(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylide ne)-1,2-cyclohexaned iamino]manganese(III) chloride (Jacobsen's Catalyst)	C ₃₆ H ₅₂ ClMnN ₂ O ₂	635.21	85-95%	324-326

Experimental Workflow

The synthesis of Jacobsen's catalyst can be visualized as a three-stage process, beginning with the resolution of the chiral diamine, followed by the formation of the salen ligand, and culminating in the manganese complexation.



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Caption: Workflow for the synthesis of Jacobsen's catalyst.

Experimental Protocols

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This procedure resolves the racemic mixture of trans-1,2-diaminocyclohexane to yield the (R,R)-enantiomer as its tartrate salt.^{[1][2]}

Materials:

- (±)-trans-1,2-Diaminocyclohexane
- L-(+)-Tartaric acid
- Deionized water
- Glacial acetic acid
- Methanol

Procedure:

- In a 1-L beaker equipped with a mechanical stirrer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of deionized water.^[2]
- Slowly add 114 g (1 mol) of racemic trans-1,2-diaminocyclohexane to the stirring solution. The addition is exothermic, and the initial slurry will dissolve.^{[1][2]}
- Add 50 mL of glacial acetic acid in one portion. A precipitate will begin to form.^[2]
- Allow the mixture to cool from approximately 90°C to 5°C with continuous stirring over 3-4 hours.
- Maintain the temperature at 5°C for an additional hour to ensure complete crystallization.
- Collect the white precipitate by vacuum filtration.
- Wash the filter cake with 50 mL of cold (5°C) water, followed by four 50 mL portions of methanol at room temperature.^[2]

- Dry the product under reduced pressure at 40-45°C to yield (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.

Step 2: Synthesis of the (R,R)-Salen Ligand

This step involves the condensation of the resolved diamine with two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde to form the Schiff base ligand.^{[3][4]}

Materials:

- (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Ethanol
- Sodium hydroxide (aqueous solution)

Procedure:

- The (R,R)-1,2-diaminocyclohexane free base is obtained from the tartrate salt by treatment with an aqueous sodium hydroxide solution and extraction with an organic solvent like methylene chloride.
- Dissolve the free (R,R)-1,2-diaminocyclohexane in absolute ethanol.
- In a separate flask, dissolve two molar equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in absolute ethanol.
- Add the diamine solution to the salicylaldehyde solution.
- Heat the mixture at reflux for 1-2 hours. A yellow precipitate of the salen ligand will form.^[4]
- Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
- Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of Jacobsen's Catalyst

The final step is the metalation of the salen ligand with manganese(II) acetate, followed by oxidation and addition of a chloride source.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Salen Ligand)
- Manganese(II) acetate tetrahydrate ($\text{Mn}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$)
- Absolute ethanol
- Toluene
- Lithium chloride (LiCl)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, suspend the (R,R)-salen ligand in absolute ethanol or toluene.[\[2\]](#)
- Heat the mixture to reflux to dissolve the ligand.
- Add solid manganese(II) acetate tetrahydrate (approximately 2 equivalents) to the refluxing solution. The color of the solution will darken.[\[1\]](#)
- Reflux the mixture for an additional 30-60 minutes.
- While maintaining reflux, bubble air through the solution for 1 hour to oxidize the Mn(II) to Mn(III). The solution will turn a dark brown color.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Add a saturated solution of lithium chloride in methanol or water.
- After the addition of LiCl, cool the mixture. The Jacobsen's catalyst will precipitate as a dark brown solid.
- Collect the solid by vacuum filtration, wash with water and then cold ethanol, and dry under vacuum.

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